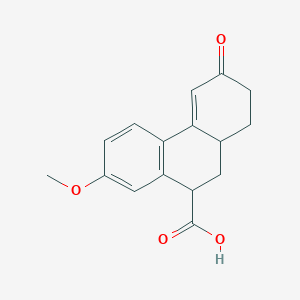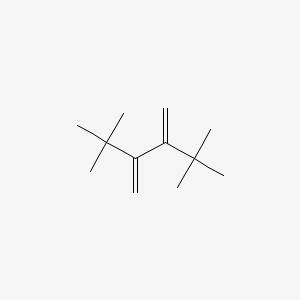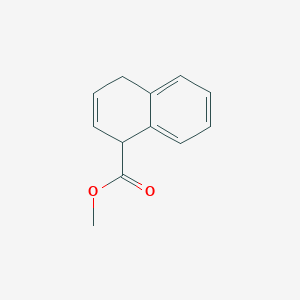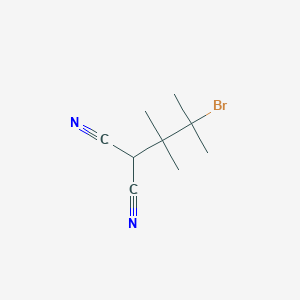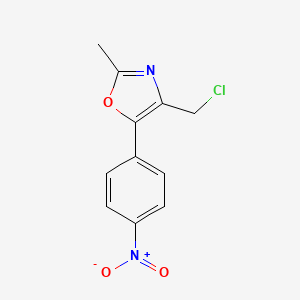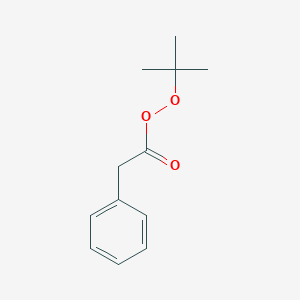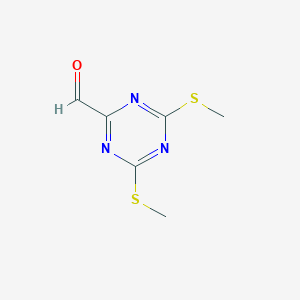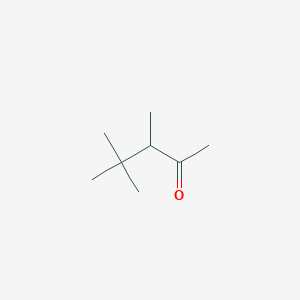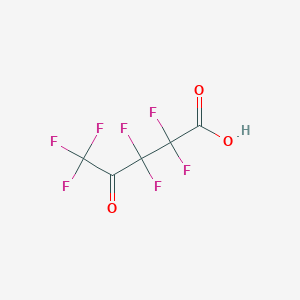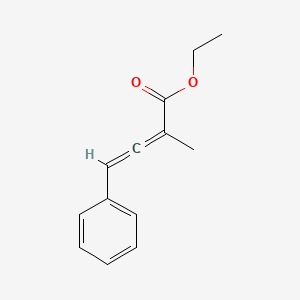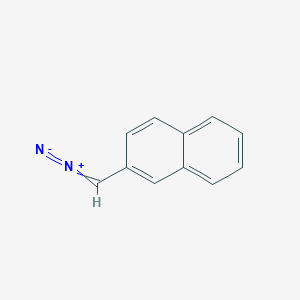![molecular formula C12H18N2O2 B14736349 acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 5153-64-0](/img/structure/B14736349.png)
acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a compound that combines the structural features of acetic acid, pyrrolidine, and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyrrolidine and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method is the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures to form intermediate derivatives . Another approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The pyridine ring can participate in oxidation-reduction processes, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyridine: A six-membered nitrogen-containing heterocycle with significant clinical diversity.
Uniqueness
Acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is unique due to the combination of pyrrolidine and pyridine rings in its structure. This dual presence enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
5153-64-0 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C2H4O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2(3)4/h2,4,6,8,10H,3,5,7H2,1H3;1H3,(H,3,4)/t10-;/m0./s1 |
InChIキー |
CPCNAMNNSLASDC-PPHPATTJSA-N |
異性体SMILES |
CC(=O)O.CN1CCC[C@H]1C2=CN=CC=C2 |
正規SMILES |
CC(=O)O.CN1CCCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


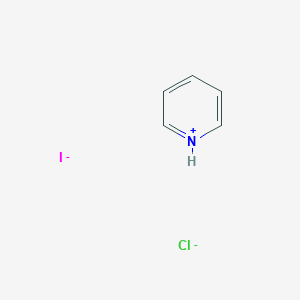
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
